molecular formula C20H22N4OS2 B2525252 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206993-79-4

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2525252
CAS RN: 1206993-79-4
M. Wt: 398.54
InChI Key: VZFIXFJVMKZCCB-UHFFFAOYSA-N
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Description

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Evaluation of Thiophene Analogues

The synthesis and evaluation of thiophene analogues, including compounds similar in structure to "2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide," have been conducted to investigate their potential carcinogenicity. These studies involve creating analogues with varying aromatic rings and evaluating their biological activity, specifically focusing on their carcinogenic potential through in vitro assays like the Salmonella reverse-mutation and cell-transformation assays. Such research provides insights into the chemical and biological behavior of these compounds, casting light on their potential to elicit tumors in vivo (Ashby et al., 1978).

Pharmacological Activities of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives, which share a core structure with the compound of interest, have been extensively reviewed for their diverse pharmacological activities. These activities span across various therapeutic areas, highlighting the compound's versatility in medicinal chemistry. The review covers the development of new derivatives and their extensive pharmacological profiles, aiming to inspire further research into clinically viable candidates with improved efficacy and safety profiles (Shareef et al., 2019).

Role in Drug Metabolism and Interaction Studies

Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have provided valuable information on the selectivity and potency of inhibitors, including those structurally related to "2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide." These inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in the prediction of potential drug-drug interactions. Such research is pivotal for understanding the metabolic pathways of drugs and the implications of enzyme inhibition on drug efficacy and safety (Khojasteh et al., 2011).

properties

IUPAC Name

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c25-18(23-19-21-11-12-26-19)14-27-20-22-13-17(15-7-3-1-4-8-15)24(20)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFIXFJVMKZCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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